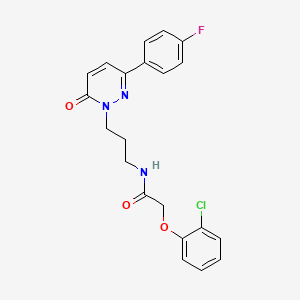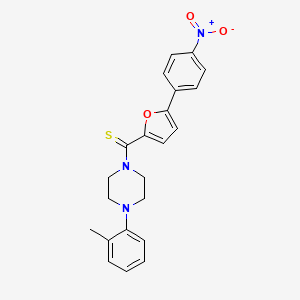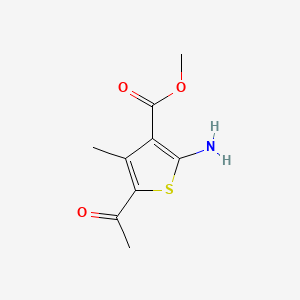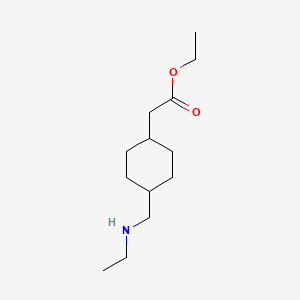
2-(2-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O3 and its molecular weight is 415.85. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure Analysis :
- A study focused on the synthesis of related compounds, exploring the condensation of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate, followed by further chemical reactions to produce various derivatives, including those similar to the compound . The structures of these compounds were determined using IR, 1H NMR, LC-MS, and elemental analysis (Patel, Mistry, & Desai, 2009).
Potential in Photovoltaics and Non-linear Optical Activity :
- Research on benzothiazolinone acetamide analogs, closely related to the compound, revealed their potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency. These compounds also showed significant non-linear optical activity, which could have implications in photonics and telecommunications (Mary et al., 2020).
Pesticide Potential :
- Certain derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide, which are structurally similar to the compound , have been characterized as potential pesticides. X-ray powder diffraction was used for characterization, indicating the utility of these compounds in agricultural applications (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial and Anticancer Applications :
- Studies have also been conducted on the synthesis and biological assessment of related triazolo[4,3-a]pyridine-3-yl acetamides, demonstrating their potential antimicrobial and anticancer activities. The molecular docking studies provided insights into their mechanism of action, indicating their therapeutic potential (Karpina et al., 2019).
Antioxidant Properties :
- Another study synthesized new pyridazinone derivatives with antioxidant properties. Molecular docking revealed interactions with certain proteins, suggesting potential medical applications of these compounds (Mehvish & Kumar, 2022).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c22-17-4-1-2-5-19(17)29-14-20(27)24-12-3-13-26-21(28)11-10-18(25-26)15-6-8-16(23)9-7-15/h1-2,4-11H,3,12-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDSXVWRYFMYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2424595.png)

![Tert-butyl (3S,4R)-3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2424599.png)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one](/img/structure/B2424601.png)



![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2424607.png)
![6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2424608.png)


![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)

![[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride](/img/structure/B2424614.png)